molecular formula C162H246N52O43S6 B612413 FGNJVJFJADIQRF-UHFFFAOYSA-N

FGNJVJFJADIQRF-UHFFFAOYSA-N

Cat. No.: B612413
M. Wt: 3802.41
InChI Key: FGNJVJFJADIQRF-UHFFFAOYSA-N
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Description

However, a structurally related compound, HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9), is documented in . This compound has the molecular formula C₇H₈ClF₃N₂, a molecular weight of 212.60 g/mol, and is characterized by its pyridine-based structure with trifluoromethyl and amine substituents. While the exact identity of FGNJVJFJADIQRF-UHFFFAOYSA-N remains unclear, the structural and synthetic insights from its analog can serve as a basis for comparison.

Key properties of HVXHWBMLTSDYGK-UHFFFAOYSA-N include:

  • Hydrogen bond acceptors/donors: 3/1
  • Topological polar surface area (TPSA): 25.5 Ų
  • Gastrointestinal (GI) absorption: High
  • Blood-brain barrier (BBB) permeability: Yes
  • P-glycoprotein substrate: No .

Properties

Molecular Formula

C162H246N52O43S6

Molecular Weight

3802.41

InChI

InChI=1S/C162H245N51O44S6/c1-9-83(8)131(161(256)257)212-152(247)107(56-88-66-176-79-184-88)199-144(239)102(51-82(6)7)194-136(231)95(36-18-23-43-164)192-154(249)117-74-261-263-77-120-158(253)211-119-76-262-259-73-116(206-132(227)91(168)57-129(223)224)155(250)195-101(50-81(4)5)143(238)189-94(35-17-22-42-163)137(232)196-103(52-84-29-11-10-12-30-84)133(228)180-67-127(221)186-104(53-85-63-178-92-33-15-13-31-89(85)92)145(240)190-97(38-20-25-45-166)140(235)208-118(156(251)204-112(61-125(172)219)160(255)213-48-28-41-121(213)159(254)193-99(40-27-47-177-162(173)174)138(233)200-108(58-122(169)216)150(245)203-111(62-130(225)226)151(246)191-98(141(236)209-120)39-21-26-46-167)75-260-258-72-115(207-139(234)96(37-19-24-44-165)188-142(237)100(49-80(2)3)185-126(220)68-181-134(229)113(70-214)205-157(119)252)135(230)182-69-128(222)187-114(71-215)153(248)202-110(60-124(171)218)149(244)198-106(55-87-65-175-78-183-87)147(242)201-109(59-123(170)217)148(243)197-105(146(241)210-117)54-86-64-179-93-34-16-14-32-90(86)93/h10-16,29-34,63-66,78-83,91,94-121,131,178-179,214-215H,9,17-28,35-62,67-77,163-168H2,1-8H3,(H2,169,216)(H2,170,217)(H2,171,218)(H2,172,219)(H,175,183)(H,176,184)(H,180,228)(H,181,229)(H,182,230)(H,185,220)(H,186,221)(H,187,222)(H,188,237)(H,189,238)(H,190,240)(H,191,246)(H,192,249)(H,193,254)(H,194,231)(H,195,250)(H,196,232)(H,197,243)(H,198,244)(H,199,239)(H,200,233)(H,201,242)(H,202,248)(H,203,245)(H,204,251)(H,205,252)(H,206,227)(H,207,234)(H,208,235)(H,209,236)(H,210,241)(H,211,253)(H,212,247)(H,223,224)(H,225,226)(H,256,257)(H4,173,174,177)

InChI Key

FGNJVJFJADIQRF-UHFFFAOYSA-N

Appearance

White lyophilized solid

Purity

>98%

sequence

DCLKFGWKCNPRNDKCCSGLKCGSNHNWCKLHI-NH2(Disulfide bridge: Cys2 and Cys17, Cys9 and Cys22, Cys16 and Cys29)

source

Synthetic

storage

-20°C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares HVXHWBMLTSDYGK-UHFFFAOYSA-N (Proxy Compound) and its analogs, as listed in . These analogs share structural motifs such as trifluoromethylpyridine cores and amine/amide functional groups, making them relevant for pharmacological and synthetic comparisons.

Compound (InChI Key/CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacokinetic Properties
HVXHWBMLTSDYGK-UHFFFAOYSA-N (871826-12-9) C₇H₈ClF₃N₂ 212.60 Trifluoromethylpyridine, primary amine High GI absorption, BBB permeable, non-P-gp substrate
(5-(Trifluoromethyl)pyridin-2-yl)methanamine C₇H₇F₃N₂ 176.14 Trifluoromethylpyridine, methylamine Moderate GI absorption, unknown BBB permeability
5-(Trifluoromethyl)picolinamide C₈H₆F₃N₂O 218.14 Trifluoromethylpyridine, amide group Low GI absorption, likely P-gp substrate
4-(Trifluoromethyl)picolinimidamide HCl C₇H₈ClF₃N₃ 247.61 Trifluoromethylpyridine, amidine (HCl salt) High solubility, potential CYP inhibition

Structural and Functional Insights

Trifluoromethylpyridine Core : All analogs feature a pyridine ring substituted with a trifluoromethyl group, enhancing metabolic stability and lipophilicity. The position of the trifluoromethyl group (e.g., para vs. meta) influences electronic effects and binding affinity .

Functional Group Variations :

  • Amine vs. Amide : The primary amine in HVXHWBMLTSDYGK-UHFFFAOYSA-N confers higher BBB permeability compared to the amide-containing analog (5-(Trifluoromethyl)picolinamide), which is bulkier and less membrane-permeable.
  • Salt Forms : The hydrochloride salt of 4-(Trifluoromethyl)picolinimidamide improves aqueous solubility but may alter pharmacokinetics (e.g., increased renal clearance).

Pharmacokinetic and Toxicity Profiles

  • GI Absorption: Compounds with fewer hydrogen bond donors (e.g., HVXHWBMLTSDYGK-UHFFFAOYSA-N) show superior GI absorption compared to those with polar amide groups.
  • BBB Penetration : Only the proxy compound and its methylamine analog are predicted to cross the BBB, critical for CNS-targeted therapies.
  • Enzyme Interactions : Amidines (e.g., 4-(Trifluoromethyl)picolinimidamide HCl) are more likely to inhibit CYP enzymes, posing drug-drug interaction risks .

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